9-Thia-1-azaspiro[5.5]undecan-4-ol
Description
9-Thia-1-azaspiro[5.5]undecan-4-ol is a spirocyclic compound characterized by a sulfur atom (thia) at position 9 and a nitrogen atom (aza) at position 1 within a fused bicyclic framework. This compound has been explored in pharmaceutical contexts, though its commercial availability is currently discontinued, suggesting challenges in synthesis or scalability.
Properties
Molecular Formula |
C9H17NOS |
|---|---|
Molecular Weight |
187.30 g/mol |
IUPAC Name |
9-thia-1-azaspiro[5.5]undecan-4-ol |
InChI |
InChI=1S/C9H17NOS/c11-8-1-4-10-9(7-8)2-5-12-6-3-9/h8,10-11H,1-7H2 |
InChI Key |
JXXVNNCQMMGFQO-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2(CCSCC2)CC1O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Thia-1-azaspiro[5.5]undecan-4-ol can be achieved through various synthetic routes. One common method involves the Prins cyclization reaction, which allows the construction of the spirocyclic scaffold in a single step.
Industrial Production Methods
Industrial production of this compound typically involves multi-step synthetic routes that are optimized for large-scale production. These methods often utilize olefin metathesis reactions with catalysts such as Grubbs catalyst, although these routes can be complex and expensive .
Chemical Reactions Analysis
Types of Reactions
9-Thia-1-azaspiro[5.5]undecan-4-ol undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions can vary, but they often involve specific temperatures, pressures, and solvents to optimize the reaction yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiols or amines .
Scientific Research Applications
9-Thia-1-azaspiro[5.5]undecan-4-ol has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: It has been studied for its potential as an inhibitor of various biological targets, including enzymes and receptors.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 9-Thia-1-azaspiro[5.5]undecan-4-ol involves its interaction with specific molecular targets and pathways. For example, as an inhibitor of the MmpL3 protein, it disrupts the transport of essential molecules required for the survival of Mycobacterium tuberculosis. This inhibition leads to the death of the bacterial cells .
Comparison with Similar Compounds
1-Oxa-9-azaspiro[5.5]undecan-4-ol (Oxa Analogs)
- Structure : Replaces sulfur with oxygen at position 1, altering electronic properties and hydrogen-bonding capacity.
- Pharmacological Relevance : Used as a building block for FFA1 (GPR40) agonists, such as analogs of Eli Lilly’s LY2881833. These compounds exhibit enhanced agonist activity due to polar spirocyclic appendages .
- Synthesis : Derived from N-Boc-protected precursors via secondary alcohol manipulation, enabling scalable production .
1-Thia-5-azaspiro[5.5]undec-2-ene Derivatives
- Structure: Features sulfur at position 1 and nitrogen at position 5, with an unsaturated bond at position 2 (e.g., compound 7: 3,9-dicyano-4-oxo-9-phenyl-2-(phenylamino)-1-thia-5-azaspiro[5.5]undec-2-ene).
- Properties : Higher thermal stability (m.p. 237–238°C for compound 7) and distinct spectral signatures (IR ν = 2208 cm⁻¹ for nitrile groups) .
- Applications : Primarily explored in organic synthesis rather than pharmacology, with yields up to 82% in reflux-based protocols .
Substituent-Driven Functional Differences
N-Cyclopropyl-3-phenyl-1-oxa-4-azaspiro[5.5]undecan-9-amine
N-(2-(Methylthio)ethyl)-3-(thiophen-2-yl)-1-oxa-4-azaspiro[5.5]undecan-9-amine
- Structure : Contains thiophene and methylthioethyl groups, enhancing lipophilicity.
- Characterization: Resolved via preparative HPLC, with major (52%) and minor (5%) diastereomers identified. HRMS confirmed the molecular formula C₁₆H₂₆N₂OS₂ .
Key Research Findings and Implications
- Synthetic Accessibility : Thia-containing spirocycles (e.g., compound 7) are synthesized efficiently via reflux methods, whereas oxa analogs require specialized protocols (e.g., Boc-deprotection) .
- Challenges : Diastereomer formation in substituted analogs (e.g., cyclopropylamine derivatives) complicates purification, necessitating advanced chromatographic techniques .
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